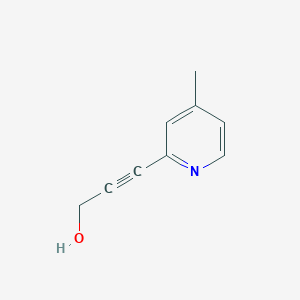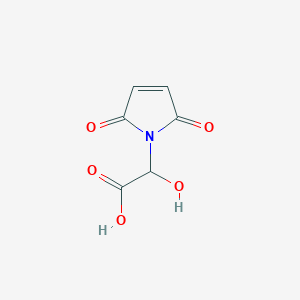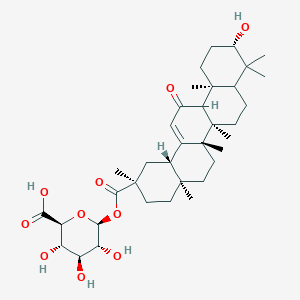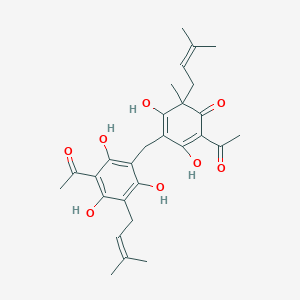![molecular formula C10H7F3N2O B052004 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 24522-30-3](/img/structure/B52004.png)
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
概要
説明
Synthesis Analysis
The synthesis of compounds closely related to 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide involves starting with primary compounds such as 3-fluoro-4-cyanophenol and conducting reactions to introduce the desired functional groups. For example, Yang Man-li (2008) described the synthesis of novel acetamides using cyanophenols as primary compounds, indicating a pathway that could be adapted for our compound of interest (Yang Man-li, 2008).
Molecular Structure Analysis
Molecular structure characterization techniques, including IR, 1H NMR, and X-ray crystallography, have been employed to investigate the structure of synthesized compounds. For instance, Pan et al. (2016) used 1H and 13C NMR and HRMS spectroscopy alongside X-ray crystallography to characterize the molecular configuration of a trifluoro-N-[2-(2-nitrovinyl)phenyl]acetamide, highlighting the role of intermolecular hydrogen bonds in its structure (Pan et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of similar compounds includes reactions with phenyl isothiocyanate, malononitrile, and elemental sulfur to form various heterocyclic compounds, as demonstrated by Khalil et al. (2012) (Khalil et al., 2012). These reactions expand the utility of cyanoacetamide derivatives in synthesizing novel heterocyclic systems.
Physical Properties Analysis
The physical properties of related compounds can be inferred through detailed characterization studies, including spectroscopy and crystallography. Investigations such as those by Lukose et al. (2015) combine experimental and theoretical approaches (DFT calculations) to explore molecular structures, vibrational frequencies, and NMR chemical shifts, providing a comprehensive understanding of the compound's physical characteristics (Lukose et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and potential for forming heterocyclic compounds, are essential for understanding the utility of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide derivatives. Gouda et al. (2015) reviewed the chemical reactivity of a similar compound, highlighting its role as a building block for synthesizing various heterocyclic systems, which suggests potential pathways and reactions for our compound of interest (Gouda et al., 2015).
科学的研究の応用
Synthesis of Novel Compounds:
- Yang Man-li (2008) synthesized novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as primary compounds (Yang Man-li, 2008).
Building Block in Heterocyclic Synthesis:
- Gouda (2014) described the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide as a building block for the synthesis of polyfunctionalized heterocyclic compounds (Gouda, 2014).
Antimicrobial Evaluation:
- Darwish et al. (2014) conducted a study on the synthesis of various heterocycles incorporating sulfamoyl moiety, showing promising in vitro antibacterial and antifungal activities (Darwish, Atia, & Farag, 2014).
Synthesis of 1,2,3,4-Tetrahydrocarbazole Derivatives:
- Fadda et al. (2010) utilized 2-Cyano-N-(tetrahydrocarbazole)acetamide for the synthesis of new arylazocarbazole derivatives (Fadda, Etman, Sarhan, & El-Hadidy, 2010).
Synthesis and Antimicrobial Evaluation of Heterocyclic Compounds:
- Darwish et al. (2014) synthesized new heterocyclic compounds incorporating sulfamoyl moiety, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Reduction of N-(2-Substituted-1-cyanoethenyl) Acetamides:
- Zeng, Hu, & Hu (1997) synthesized N-(1-cyano-2-substituted phenylethyl) acetamides by reduction of corresponding titled compounds (Zeng, Hu, & Hu, 1997).
In Vivo and In Vitro Anti-inflammatory and Antipyretic Activities:
- Fayed et al. (2021) synthesized 2(1H)-pyridone molecules, bearing a 4-hydroxyphenyl moiety, and studied their anti-inflammatory, ulcerogenic, and antipyretic properties (Fayed, Bayoumi, Saleh, Ezz Al-Arab, & Ammar, 2021).
Utility in Heterocyclic Synthesis:
- Gouda et al. (2015) reviewed the preparation and chemical reactivity of 2-cyano-N-(2-hydroxyethyl) acetamide, an important intermediate for synthesizing various heterocyclic systems (Gouda, Sabah, Aljuhani, El-Gahani, El-Enazi, Al Enizi, & Al-Balawi, 2015).
Synthesis of Schiff Bases:
- Arora et al. (2012) synthesized and characterized Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide, assessing their antimicrobial activity (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Safety and Hazards
作用機序
Target of Action
The compound is used in scientific research and is considered a useful organic compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyano-N-[4-(Trifluoromethyl)phenyl]acetamide . These factors could include the presence of other molecules, pH, temperature, and the specific cellular environment.
特性
IUPAC Name |
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-1-3-8(4-2-7)15-9(16)5-6-14/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNCFFDGYDZEEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179275 | |
| Record name | 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
24522-30-3 | |
| Record name | 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24522-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024522303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-N-(4-trifluoromethyl-phenyl)-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.170.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANO-N-(4-(TRIFLUOROMETHYL)PHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4N584WTC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B51924.png)




![2-Nitro-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B51937.png)
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)






![(2E,6E)-2,6-bis[(2E)-3-(2-methoxyphenyl)-2-propenylidene]-4-methylcyclohexanone](/img/structure/B51952.png)